molecular formula C23H31N3O B14648350 N-(1-Methyl-2-((4-phenylmethyl)-1-piperidinyl)ethyl)-N-2-pyridinylpropanamide CAS No. 54152-82-8

N-(1-Methyl-2-((4-phenylmethyl)-1-piperidinyl)ethyl)-N-2-pyridinylpropanamide

Katalognummer: B14648350
CAS-Nummer: 54152-82-8
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: AHJYPRKLVHENPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Methyl-2-((4-phenylmethyl)-1-piperidinyl)ethyl)-N-2-pyridinylpropanamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a propanamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-((4-phenylmethyl)-1-piperidinyl)ethyl)-N-2-pyridinylpropanamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields for these reactions can be quite high, often exceeding 80%.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Methyl-2-((4-phenylmethyl)-1-piperidinyl)ethyl)-N-2-pyridinylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(1-Methyl-2-((4-phenylmethyl)-1-piperidinyl)ethyl)-N-2-pyridinylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-Methyl-2-((4-phenylmethyl)-1-piperidinyl)ethyl)-N-2-pyridinylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1-Methyl-2-((4-phenylmethyl)-1-piperidinyl)ethyl)-N-2-pyridinylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, a pyridine ring, and a propanamide group sets it apart from other similar compounds, making it a valuable subject of study in various fields.

Eigenschaften

CAS-Nummer

54152-82-8

Molekularformel

C23H31N3O

Molekulargewicht

365.5 g/mol

IUPAC-Name

N-[1-(4-benzylpiperidin-1-yl)propan-2-yl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C23H31N3O/c1-3-23(27)26(22-11-7-8-14-24-22)19(2)18-25-15-12-21(13-16-25)17-20-9-5-4-6-10-20/h4-11,14,19,21H,3,12-13,15-18H2,1-2H3

InChI-Schlüssel

AHJYPRKLVHENPQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCC(CC2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.